molecular formula C20H19NO3 B14991748 N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991748
M. Wt: 321.4 g/mol
InChI Key: OXUQKTQKKSAFPV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, amines, and halogenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares a similar aromatic structure but lacks the chromene moiety.

    Amitraz: A formamidine pesticide with a related structure, used in agriculture and veterinary medicine.

Uniqueness

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-5-6-16(13(3)7-11)21-20(23)18-10-17(22)15-9-12(2)8-14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

OXUQKTQKKSAFPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C

Origin of Product

United States

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